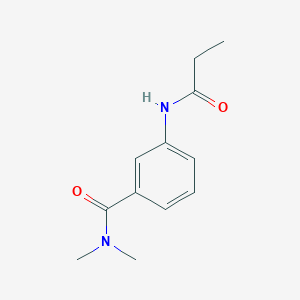
3-bromo-N-(2-methylquinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
作用机制
The mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-methylquinolin-8-yl)benzamide have been studied extensively. This compound has been shown to have anti-cancer properties, neuroprotective properties, and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-bromo-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its ability to inhibit the activity of HDAC. This can be useful in studying the role of HDAC in gene expression and in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-bromo-N-(2-methylquinolin-8-yl)benzamide can be toxic to cells and can cause cell death.
未来方向
There are several future directions for the study of 3-bromo-N-(2-methylquinolin-8-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide and its potential applications in the field of neuroscience.
合成方法
The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide involves the reaction of 2-methyl-8-quinolinol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide has been reported in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
科学研究应用
3-bromo-N-(2-methylquinolin-8-yl)benzamide has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Several studies have shown that 3-bromo-N-(2-methylquinolin-8-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-cancer properties, 3-bromo-N-(2-methylquinolin-8-yl)benzamide has also been studied for its potential applications in the field of neuroscience. This compound has been shown to have neuroprotective properties and can prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-bromo-N-(2-methylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-8-9-12-4-3-7-15(16(12)19-11)20-17(21)13-5-2-6-14(18)10-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPRMNUYOHIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-methylquinolin-8-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)
![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)
